molecular formula C37H63FeN12O18S+3 B10819260 delta-2-Albomycin A1

delta-2-Albomycin A1

Cat. No.: B10819260
M. Wt: 1051.9 g/mol
InChI Key: XEGJEKIQLBLKHJ-OOXACHQASA-Q
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Description

It is characterized by its unique chemical formula, C₃₇H₅₇FeN₁₂O₁₈S, and a molecular weight of 1045.828 g/mol . This compound is particularly interesting due to its iron-binding properties and its role in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Delta-2-Albomycin A1 involves multiple steps, typically starting with the preparation of its core structure through a series of condensation and cyclization reactions. The process often requires specific reagents such as iron salts, hydroxamic acids, and various protecting groups to ensure the stability of intermediate compounds. Reaction conditions usually involve controlled temperatures and pH levels to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing microbial fermentation processes to produce the compound in larger quantities. This method leverages genetically engineered microorganisms that can synthesize the compound efficiently, followed by purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Delta-2-Albomycin A1 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, often involving the iron center.

    Reduction: Reduction reactions can modify the iron-binding sites, altering the compound’s properties.

    Substitution: Substitution reactions can occur at the hydroxamate groups, leading to different analogs of the compound.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

Delta-2-Albomycin A1 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study iron-binding mechanisms and coordination chemistry.

    Biology: Investigated for its role in microbial iron acquisition and its potential as an antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating iron-related disorders and infections.

    Industry: Utilized in the development of biosensors and other analytical tools due to its specific binding properties.

Mechanism of Action

The mechanism of action of Delta-2-Albomycin A1 involves its ability to bind iron ions through its hydroxamate groups. This binding is crucial for its biological activity, particularly in microbial systems where it can inhibit iron uptake by competing with natural iron chelators. The compound targets iron-binding proteins and receptors, disrupting essential iron-dependent processes in microorganisms .

Comparison with Similar Compounds

Delta-2-Albomycin A1 can be compared with other iron-binding compounds such as:

    Ferrichrome: Another hydroxamate-based siderophore with similar iron-binding properties.

    Desferrioxamine: A clinically used iron chelator with applications in treating iron overload conditions.

    Enterobactin: A highly efficient siderophore produced by bacteria, known for its strong iron-binding affinity.

This compound is unique due to its specific structure and the presence of multiple hydroxamate groups, which confer distinct binding characteristics and biological activities .

Properties

Molecular Formula

C37H63FeN12O18S+3

Molecular Weight

1051.9 g/mol

IUPAC Name

1-[[(4R)-4-amino-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(1R,2R)-2-[(2R,3S,4S,5R)-5-[(4Z)-4-carbamoylimino-3-methyl-2-oxopyrimidin-1-yl]-3,4-dihydroxythiolan-2-yl]-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-[hydroxy(1-oxoniumylideneethyl)amino]-1-oxopentan-2-yl]amino]-5-[hydroxy(1-oxoniumylideneethyl)amino]-1-oxopentan-2-yl]amino]-5-oxopentyl]-hydroxyamino]ethylideneoxidanium;iron

InChI

InChI=1S/C37H60N12O18S.Fe/c1-17(51)47(65)12-5-8-20(38)30(57)40-21(9-6-13-48(66)18(2)52)31(58)41-22(10-7-14-49(67)19(3)53)32(59)42-23(16-50)33(60)44-25(35(61)62)26(54)29-27(55)28(56)34(68-29)46-15-11-24(43-36(39)63)45(4)37(46)64;/h11,15,20-23,25-29,34,50,54-56,65-67H,5-10,12-14,16,38H2,1-4H3,(H2,39,63)(H,40,57)(H,41,58)(H,42,59)(H,44,60)(H,61,62);/p+3/b43-24-;/t20-,21-,22+,23+,25-,26-,27+,28+,29-,34-;/m1./s1

InChI Key

XEGJEKIQLBLKHJ-OOXACHQASA-Q

Isomeric SMILES

CC(=[OH+])N(CCC[C@H](C(=O)N[C@H](CCCN(C(=[OH+])C)O)C(=O)N[C@@H](CCCN(C(=[OH+])C)O)C(=O)N[C@@H](CO)C(=O)N[C@H]([C@H]([C@@H]1[C@H]([C@@H]([C@@H](S1)N2C=C/C(=N/C(=O)N)/N(C2=O)C)O)O)O)C(=O)O)N)O.[Fe]

Canonical SMILES

CC(=[OH+])N(CCCC(C(=O)NC(CCCN(C(=[OH+])C)O)C(=O)NC(CCCN(C(=[OH+])C)O)C(=O)NC(CO)C(=O)NC(C(C1C(C(C(S1)N2C=CC(=NC(=O)N)N(C2=O)C)O)O)O)C(=O)O)N)O.[Fe]

Origin of Product

United States

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